p-Cresyl isovalerate p-Cresyl isovalerate 4-Methylphenyl 3-methylbutanoate, also known as p-tolyl 3-methylbutyrate or fema 3387, belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. 4-Methylphenyl 3-methylbutanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-methylphenyl 3-methylbutanoate is primarily located in the membrane (predicted from logP). 4-Methylphenyl 3-methylbutanoate has a sweet, animal, and herbal taste.
Brand Name: Vulcanchem
CAS No.: 55066-56-3
VCID: VC3712974
InChI: InChI=1S/C12H16O2/c1-9(2)8-12(13)14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3
SMILES: CC1=CC=C(C=C1)OC(=O)CC(C)C
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol

p-Cresyl isovalerate

CAS No.: 55066-56-3

Cat. No.: VC3712974

Molecular Formula: C12H16O2

Molecular Weight: 192.25 g/mol

* For research use only. Not for human or veterinary use.

p-Cresyl isovalerate - 55066-56-3

Specification

CAS No. 55066-56-3
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
IUPAC Name (4-methylphenyl) 3-methylbutanoate
Standard InChI InChI=1S/C12H16O2/c1-9(2)8-12(13)14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3
Standard InChI Key MVDPTWHTUYDLTL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OC(=O)CC(C)C
Canonical SMILES CC1=CC=C(C=C1)OC(=O)CC(C)C

Introduction

Physical and Chemical Properties

Physical Attributes

p-Cresyl isovalerate presents as a colorless liquid with distinctive organoleptic properties. Its physical appearance and sensory characteristics make it valuable in various applications, particularly in the flavor and fragrance industries .

Physicochemical Parameters

The compound exhibits specific physicochemical properties that define its behavior in various environments and applications. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of p-Cresyl Isovalerate

PropertyValue
Molecular Weight192.25 g/mol
Density0.9884 g/cm³ at 15°C
Boiling Point255-257°C
Flash Point98.5°C
Refractive Index1.494
SolubilityInsoluble in water; soluble in oils; miscible in ethanol
Topological Polar Surface Area26.3
XLogP33.5
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4

The compound's high lipophilicity, as indicated by its XLogP3 value of 3.5, explains its excellent solubility in organic solvents and oils while remaining practically insoluble in water .

Synthesis and Production

Synthetic Pathways

The primary method for synthesizing p-Cresyl isovalerate involves the esterification reaction between p-cresol and isovaleric acid. This process typically requires an acid catalyst to facilitate the formation of the ester bond and the elimination of water as a byproduct.

Industrial Manufacturing

For commercial production, manufacturers may employ continuous flow processes and specialized catalytic systems to optimize yield and purity. The production must adhere to quality standards, particularly when the compound is intended for food or fragrance applications.

Applications and Uses

Flavor Industry Applications

p-Cresyl isovalerate is recognized as an active food additive, specifically categorized as a flavoring agent according to the Joint FAO/WHO Expert Committee on Food Additives (JECFA) Flavorings Index . Its distinctive aroma profile contributes specific notes to flavor compositions used in various food products.

Fragrance Industry Utilization

In perfumery and cosmetic formulations, p-Cresyl isovalerate serves as a valuable ingredient due to its tobacco-like, animal, and sweet herbaceous odor characteristics . These properties enable perfumers to create complex fragrance compositions with unique olfactory profiles.

Related Compounds and Alternatives

Several structurally related compounds share similar applications with p-Cresyl isovalerate, including:

  • Menthyl isovalerate (CAS: 16409-46-4)

  • Isobornyl isovalerate (CAS: 7779-73-9)

  • Cyclohexyl isovalerate (CAS: 7774-44-9)

  • Phenylethyl isovalerate (CAS: 140-26-1)

  • Geranyl isovalerate (CAS: 109-20-6)

  • Butyl isovalerate (CAS: 109-19-3)

These compounds offer alternative olfactory profiles while maintaining similar functional characteristics.

Computational Properties and Molecular Characteristics

Structural Parameters

Computational analysis of p-Cresyl isovalerate provides insights into its molecular behavior and potential interactions. The compound features:

  • Heavy Atom Count: 14

  • Complexity rating: 179

  • Covalently-Bonded Unit Count: 1

Identification Parameters

For analytical purposes, p-Cresyl isovalerate can be identified using various spectroscopic and chromatographic techniques. Key identification parameters include:

  • Exact Mass: 192.115029749

  • Monoisotopic Mass: 192.115029749

  • Canonical SMILES: CC1=CC=C(C=C1)OC(=O)CC(C)C

  • InChI: InChI=1S/C12H16O2/c1-9(2)8-12(13)14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3

These parameters facilitate the unambiguous identification of p-Cresyl isovalerate in analytical contexts.

Research Findings and Biological Activity

Metabolic Considerations

While specific research on p-Cresyl isovalerate metabolism is limited in the available literature, studies on structurally related compounds suggest potential metabolic pathways. Generally, esters undergo hydrolysis in biological systems, potentially releasing p-cresol and isovaleric acid as metabolites.

Biological Significance

The biological activity of p-Cresyl isovalerate warrants further investigation. Related compounds, particularly p-cresyl derivatives, have been studied for their potential effects on cellular processes, including possible cytotoxic effects on renal cells and inflammatory responses.

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